Cas no 264920-45-8 (2-(Chlorodifluoromethyl)-8-quinolinol)

2-(Chlorodifluoromethyl)-8-quinolinol Chemical and Physical Properties
Names and Identifiers
-
- 2-(chlorodifluoromethyl)-8-quinolinol
- 2-(Chlorodifluoromethyl)quinolin-8-ol
- 2-(Chlorodifluoromethyl)-8-quinolinol
-
- Inchi: 1S/C10H6ClF2NO/c11-10(12,13)8-5-4-6-2-1-3-7(15)9(6)14-8/h1-5,15H
- InChI Key: SYJYLLWKIAYIAZ-UHFFFAOYSA-N
- SMILES: ClC(C1=CC=C2C=CC=C(C2=N1)O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 240
- Topological Polar Surface Area: 33.1
- XLogP3: 3.1
2-(Chlorodifluoromethyl)-8-quinolinol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM223471-1g |
2-(Chlorodifluoromethyl)quinolin-8-ol |
264920-45-8 | 95% | 1g |
$496 | 2024-07-28 | |
Chemenu | CM223471-1g |
2-(Chlorodifluoromethyl)quinolin-8-ol |
264920-45-8 | 95% | 1g |
$468 | 2021-08-04 | |
Alichem | A189009318-1g |
2-(Chlorodifluoromethyl)-8-quinolinol |
264920-45-8 | 97% | 1g |
$522.72 | 2023-09-02 | |
Alichem | A189009318-250mg |
2-(Chlorodifluoromethyl)-8-quinolinol |
264920-45-8 | 97% | 250mg |
$208.89 | 2023-09-02 |
2-(Chlorodifluoromethyl)-8-quinolinol Related Literature
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
Additional information on 2-(Chlorodifluoromethyl)-8-quinolinol
2-(Chlorodifluoromethyl)-8-quinolinol (CAS No. 264920-45-8): A Comprehensive Overview
2-(Chlorodifluoromethyl)-8-quinolinol, identified by the CAS registry number 264920-45-8, is a compound of significant interest in various scientific and industrial applications. This molecule belongs to the class of quinolinols, which are derivatives of quinoline, a heterocyclic aromatic compound. The presence of the chlorodifluoromethyl group at the second position of the quinolinol framework introduces unique chemical properties, making it a subject of extensive research in fields such as pharmacology, material science, and organic synthesis.
The structure of 2-(Chlorodifluoromethyl)-8-quinolinol consists of a quinoline ring system with hydroxyl and chlorodifluoromethyl substituents. The quinoline moiety is a bicyclic structure comprising a benzene ring fused to a pyridine ring. The hydroxyl group at the eighth position imparts acidic properties, while the chlorodifluoromethyl group at the second position introduces electron-withdrawing effects due to the electronegative chlorine and fluorine atoms. These structural features contribute to the compound's reactivity and make it a valuable building block in organic synthesis.
Recent studies have highlighted the potential of 2-(Chlorodifluoromethyl)-8-quinolinol in drug discovery. Its unique electronic properties and ability to form hydrogen bonds make it an attractive candidate for designing bioactive molecules. For instance, researchers have explored its role as a ligand in metalloenzyme inhibition and as a component in antiviral agents. The compound's ability to interact with biological targets through multiple binding modes has been extensively studied using computational chemistry techniques, providing insights into its potential therapeutic applications.
In addition to its pharmacological applications, 2-(Chlorodifluoromethyl)-8-quinolinol has shown promise in materials science. Its ability to coordinate with metal ions has led to its use in constructing metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit high surface areas and porosity, making them suitable for gas storage, catalysis, and sensing applications. Recent advancements in MOF synthesis have leveraged the unique properties of this compound to develop highly efficient materials for environmental remediation.
The synthesis of 2-(Chlorodifluoromethyl)-8-quinolinol involves multi-step organic reactions, often employing Friedel-Crafts alkylation or substitution strategies. Researchers have optimized these synthetic routes to enhance yield and purity, ensuring scalability for industrial applications. The use of environmentally friendly solvents and catalysts has also been explored to align with green chemistry principles.
The toxicological profile of 2-(Chlorodifluoromethyl)-8-quinolinol is another area of active research. While initial studies suggest low acute toxicity, long-term effects on cellular systems require further investigation. Understanding its bioaccumulation potential and metabolic pathways is crucial for assessing its safety in therapeutic and industrial contexts.
In conclusion, 2-(Chlorodifluoromethyl)-8-quinolinol (CAS No. 264920-45-8) stands as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthetic methods and application studies, positions it as a valuable tool in modern scientific research. As ongoing investigations continue to uncover new facets of its properties and utility, this compound is poised to play an increasingly significant role in both academic and industrial settings.
264920-45-8 (2-(Chlorodifluoromethyl)-8-quinolinol) Related Products
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)
- 124-83-4((1R,3S)-Camphoric Acid)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)




